

N-Acetyl-D-cysteine purity documentation

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Compound Focus: N-Acetyl-D-cysteine

CAS No.: 616-91-1

Cat. No.: S661176

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Basic Chemical Properties and Suppliers

The table below summarizes the fundamental identifying information for **N-Acetyl-D-cysteine** and lists some commercial suppliers that provide it for research purposes [1] [2].

Property	Description
CAS Number	26117-28-2 [1]
Molecular Formula	C ₅ H ₉ NO ₃ S [1]
Molecular Weight	163.19 g/mol [1]
IUPAC Name	(R)-2-acetamido-3-sulfanylpropanoic acid [1]
SMILES	SCC@H(O)NC(C)=O [2]
Purity	Various grades offered: 95%, 97%, ≥98% (HPLC) [1]
Documented Activity	Scavenges ROS but cannot enter the glutathione metabolic pathway [2].

Selected Suppliers:

- **TargetMol Chemicals Inc.:** Purity ≥98% [1].
- **Aladdin Scientific:** Purity 97% [1].

- **MedChemExpress (MCE):** Sold as an analytical standard [2].

Insights from N-Acetyl-L-cysteine Stability & Analysis

Although specific protocols for the D-isomer are limited, the extensive research on **N-acetyl-L-cysteine (NAC)** provides a valuable framework for developing purity and stability protocols. Key methodological considerations are outlined below.

HPLC-UV Method for Quantification and Stability

A validated HPLC-UV method for determining NAC concentration and tracking its stability can be adapted for the D-isomer [3].

- **Objective:** To quantify NAC and its main degradation product (NAC-dimer) in a solution.
- **Chromatography:**
 - **Column:** C18 (e.g., 4.6 × 250 mm, 5 μm). Note that the column type can critically impact results [3].
 - **Mobile Phase:** Solvent A (0.1% TFA in 5% ACN in water) and Solvent B (0.1% TFA in ACN) [3].
 - **Gradient:** 0-20 min: 0% B to 50% B; 20-30 min: 50% B to 10% B; 30-40 min: 10% B to 0% B [3].
 - **Flow Rate:** 1.0 mL/min [3].
 - **Detection:** UV at 210 nm [3].
- **Sample Preparation:** A stock solution of NAC (25 mg/mL) is diluted with the mobile phase to a theoretical concentration of 500 μg/mL for analysis [3].
- **Method Validation:** The method demonstrated linearity (250-1500 μg/mL), precision (RSD < 2.5%), and accuracy [3].
- **Stability-Indicating Nature:** Forced degradation studies (heat, light, oxidation, acid, base) confirmed the method could separate NAC from its degradation products, proving it is stability-indicating [3].

LC-MS/MS Method for Sensitive Quantification

For higher sensitivity and specificity, particularly in complex biological matrices, an LC-MS/MS method is preferred [4].

- **Objective:** To quantify NAC with high sensitivity in biological matrices.
- **Sample Cleanup:** One-step protein precipitation with methanol [4].

- **Chromatography:**
 - **Column:** C18 [4].
 - **Mobile Phase:** 0.1% formic acid and acetonitrile with gradient elution [4].
 - **Flow Rate:** 0.3 mL/min [4].
- **Detection:** Tandem Mass Spectrometry (MS/MS) [4].
- **Internal Standard:** Use of deuterated internal standard (d³-NAC) for improved accuracy [4].
- **Method Performance:** The validated method showed excellent linearity (0.01–4 µg/mL), low LLOQ (0.01 µg/mL), and high precision (RSD < 10.61%) [4].

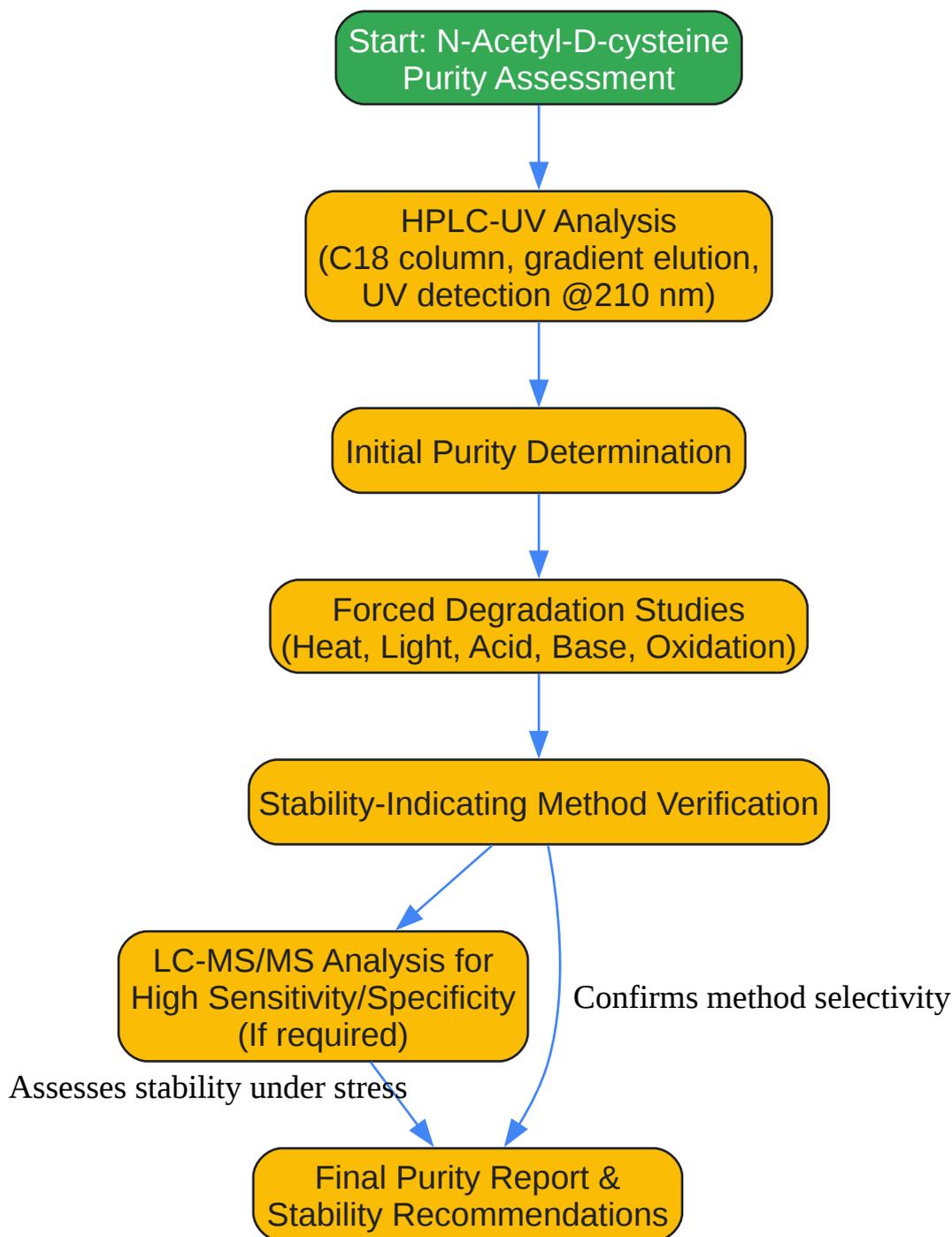
Stability Profile and Stabilization Strategies

Stability studies on parenteral NAC solutions highlight its tendency to oxidize, primarily forming a dimer, and suggest strategies to minimize degradation [3].

- **Major Degradation Product:** NAC-dimer (Impurity C per Ph. Eur.) [3].
- **Stability Conditions:** A 25 mg/mL NAC solution in dextrose 5% (D5W) is stable for 4 days when refrigerated at 5 ± 3 °C [3].
- **Stabilization Additives:** The addition of **zinc gluconate** (at $62.5 \mu\text{g}\cdot\text{mL}^{-1}$) was shown to stabilize a $25 \text{ mg}\cdot\text{mL}^{-1}$ NAC solution for at least 8 days under refrigeration [3]. Other tested additives included ascorbic acid, sodium edetate, and tocopherol [3].

Experimental Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the purity and stability assessment of **N-Acetyl-D-cysteine**, integrating the methodologies described above.



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Key Considerations for Researchers

When working with **N-Acetyl-D-cysteine**, keep the following points in mind:

- **Distinction from L-Isomer: N-Acetyl-D-cysteine** is the D-stereoisomer of the commonly used N-acetyl-L-cysteine (NAC). It is crucial to note that while it possesses antioxidant activity by scavenging ROS, it **cannot enter the glutathione metabolic pathway** [2]. This fundamental biochemical difference means its applications and biological effects are distinct from those of NAC [5].
- **Regulatory Status:** Be aware of the regulatory context. The U.S. FDA has issued guidance regarding enforcement discretion for dietary supplements containing N-acetyl-L-cysteine [6]. The status of the D-isomer may differ and should be verified for its intended use.

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